2-chloro-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
2-chloro-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a fused pyrrole and pyrimidine ring system with a chlorine atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction typically involves heating the reactants in a suitable solvent, such as butanol, in the presence of a base like sodium methoxide .
Another approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound are generally based on the aforementioned synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Dihydro derivatives and other reduced forms.
Scientific Research Applications
2-chloro-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-chloro-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been identified as inhibitors of protein tyrosine kinases and cyclin-dependent kinases . These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine: Studied for its potential therapeutic applications.
Uniqueness
2-chloro-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 2-position. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTDTBVMCJWRRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1NC(=NC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC2=C1NC(=NC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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